molecular formula CH3Br B073400 Bromo(2H3)methane CAS No. 1111-88-2

Bromo(2H3)methane

Cat. No.: B073400
CAS No.: 1111-88-2
M. Wt: 97.96 g/mol
InChI Key: GZUXJHMPEANEGY-FIBGUPNXSA-N
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Description

Bromo(2H3)methane (CAS 1111-88-2) is a deuterated derivative of bromomethane (methyl bromide, CH₃Br), where three hydrogen atoms are replaced by deuterium (²H), yielding the structure CD₃Br . This isotopic substitution significantly impacts its physical and chemical properties, making it valuable in research applications such as nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies, where isotopic labeling is critical . Unlike non-deuterated bromomethane, this compound exhibits distinct kinetic behaviors due to the deuterium isotope effect, which slows reaction rates involving C–D bond cleavage compared to C–H bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(2H3)methane can be synthesized through the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into two bromine radicals under UV light. These radicals then react with deuterated methane to form this compound and hydrogen bromide (HBr) .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct bromination of deuterated methane .

Chemical Reactions Analysis

Substitution Reactions

Bromo(2H3)methane participates in nucleophilic substitution (SN2) and free radical substitution reactions.

Nucleophilic Substitution

  • Mechanism : The bromine atom is replaced by nucleophiles (e.g., hydroxide, cyanide). CD3Br+NuCD3Nu+Br\text{CD}_3\text{Br}+\text{Nu}^-\rightarrow \text{CD}_3\text{Nu}+\text{Br}^-
  • Key Reagents :
    • Hydroxide ions (OH⁻): Yield deuterated methanol (CD₃OH) .
    • Cyanide ions (CN⁻): Form deuterated acetonitrile (CD₃CN) .

Free Radical Substitution

  • Initiation : Ultraviolet light cleaves bromine (Br₂) into radicals : Br2hν2Br\text{Br}_2\xrightarrow{h\nu}2\text{Br}^\bullet
  • Propagation : Bromine radicals abstract deuterium from CD₃Br, forming CD₂Br radicals, which react with Br₂ to yield dibromomethane-d₂ (CD₂Br₂) .

Elimination Reactions

Under basic conditions, CD₃Br undergoes β-elimination to form deuterated ethylene (C₂D₄):CD3Br+KOHC2D4+KBr+H2O\text{CD}_3\text{Br}+\text{KOH}\rightarrow \text{C}_2\text{D}_4+\text{KBr}+\text{H}_2\text{O}

  • Conditions : Strong bases (e.g., KOH) at elevated temperatures .
  • Kinetics : Deuterium isotope effects reduce reaction rates compared to CH₃Br .

Biological Interactions

CD₃Br inhibits methanogenesis by targeting methanogenic archaea:

  • Mechanism : Competes with methyl-coenzyme M in the methane-forming pathway, disrupting electron transfer .
  • Case Study :
    ParameterControl (No CD₃Br)With CD₃Br (10 μM)
    Methane Production7.6 mM0 mM
    Acetate Accumulation0 mM3.4 mM
    Data adapted from studies on anaerobic digesters .

Reaction Energetics

Thermochemical data from NIST WebBook :

Enthalpy Changes (ΔrH°)

ReactionΔrH° (kJ/mol)Method
CD₃Br + HO⁻ → CD₃OH + Br⁻1660 ± 10Endothermic
CD₃Br → CD₂Br- + D-368 ± 5Photolysis

Gibbs Free Energy (ΔrG°)

ReactionΔrG° (kJ/mol)Conditions
CD₃Br + CN⁻ → CD₃CN + Br⁻1631 ± 14Aqueous, 25°C

Scientific Research Applications

Scientific Research Applications

Bromo(2H3)methane is utilized in several key areas of research:

Organic Chemistry

This compound serves as a valuable reagent in organic synthesis, particularly for introducing deuterium into organic molecules. This isotopic labeling is crucial for studying reaction mechanisms and kinetics. The presence of deuterium alters the physical and chemical properties of compounds, allowing researchers to trace pathways and interactions more effectively.

Key Reactions :

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., hydroxide ions, cyanide ions), leading to products such as deuterated methanol (CD3OH) and deuterated acetonitrile (CD3CN).
  • Elimination Reactions : Under strong basic conditions, this compound can undergo elimination to form deuterated ethylene (C2D4) and hydrogen bromide (HBr) .

Biological Studies

In biological research, this compound is used for isotopic labeling studies to trace metabolic pathways. By incorporating deuterium into biological molecules, researchers can gain insights into metabolic processes and the fate of drugs within biological systems.

Applications :

  • Tracing metabolic pathways in cellular systems.
  • Investigating pharmacokinetics and dynamics of deuterated pharmaceuticals.

Pharmaceutical Development

The synthesis of deuterated pharmaceuticals is another significant application of this compound. Deuterated compounds often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts, such as enhanced stability and reduced metabolism.

Benefits :

  • Potential for improved therapeutic efficacy.
  • Reduction in side effects due to altered metabolic pathways.

Case Study 1: Isotopic Labeling in Metabolism

A study utilized this compound to label specific metabolites in a model organism. The incorporation of deuterium allowed researchers to track the metabolic conversion rates of labeled substrates, providing insights into enzymatic activity and substrate specificity.

Case Study 2: Pharmacokinetics of Deuterated Drugs

Research has shown that deuterated versions of certain drugs synthesized using this compound exhibit prolonged half-lives and altered distribution profiles compared to their non-deuterated analogs. This finding underscores the potential advantages of using this compound in pharmaceutical development.

Mechanism of Action

The mechanism of action of bromo(2H3)methane involves its high reactivity due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Comparison with Similar Compounds

Comparison with Similar Brominated Methanes

The table below compares Bromo(2H3)methane with structurally related brominated methanes:

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties
This compound CD₃Br 112.94* ~3.6 (estimated) Isotopic labeling, NMR studies
Bromomethane CH₃Br 94.94 3.6 Fumigant, methylating agent
Bromochloromethane CH₂BrCl 129.38 68 Solvent, intermediate in synthesis
Dibromomethane CH₂Br₂ 173.83 97 Flame retardant, organic synthesis

*Calculated based on isotopic substitution (³H → ²H).

Key Observations:

  • Physical Properties: this compound has a marginally higher molecular weight than CH₃Br due to deuterium substitution. Its boiling point is expected to be slightly elevated compared to CH₃Br (3.6°C) due to increased molecular mass .
  • Reactivity: The C–D bond in CD₃Br is stronger than C–H in CH₃Br, leading to slower reaction kinetics in nucleophilic substitutions (e.g., SN2 reactions) .
  • Applications: While CH₃Br is widely used in agriculture, CD₃Br is restricted to specialized research roles, such as tracing reaction mechanisms or serving as an internal standard in mass spectrometry .

Deuterium Isotope Effects and Reactivity

Deuterium substitution introduces measurable isotope effects:

  • Kinetic Isotope Effect (KIE): Reactions involving CD₃Br exhibit KIE values >1 (typically 2–7), meaning C–D bond cleavage is slower than C–H. For example, hydrolysis of CD₃Br in aqueous NaOH proceeds at ~50% the rate of CH₃Br .

Biological Activity

Bromo(2H3)methane, chemically known as bromomethane (CH₃Br), is a halogenated organic compound with several notable biological activities. This article explores its biological implications, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of this compound

This compound is primarily recognized for its applications in agriculture as a fumigant and in organic synthesis. However, its biological activity extends to various fields, including toxicology and environmental science.

Mechanisms of Biological Activity

  • Inhibition of Methanogenesis : this compound is known to inhibit methanogenic bacteria by competing with methyl-coenzyme M in the methanogenic pathway. This inhibition alters microbial community structures and can stimulate alternative metabolic pathways such as acetate metabolism and homoacetogenesis .
  • Toxicological Effects : The compound exhibits toxic properties towards a variety of organisms, including mammals and aquatic life. Its mechanism involves the disruption of cellular processes, potentially through alkylation of nucleophilic sites on DNA and proteins .
  • Pharmacological Potential : Preliminary studies suggest that brominated compounds can exhibit pharmacological activities, including anti-inflammatory and antimicrobial effects. This compound's structural analogs have been investigated for these properties, indicating potential therapeutic applications.

Case Study 1: Methanogenic Inhibition

A study demonstrated that this compound significantly inhibited methane production in anaerobic digesters. The presence of this compound resulted in a marked reduction in the population of acetoclastic methanogens while promoting hydrogenotrophic methanogenesis. This shift was evidenced by the accumulation of acetate and free bromide ions over time .

ParameterControl (No Br)With this compound
Methane Production (mM)7.60
Acetate Production (mM)03.4
Free Bromide Ion (mM)07.7

Case Study 2: Toxicity Assessment

Research assessing the toxicity of this compound on aquatic organisms revealed significant lethality at low concentrations. The study indicated that exposure led to oxidative stress responses in fish, highlighting the compound's potential environmental impact .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated compounds to understand its unique properties better.

CompoundPrimary ActivityToxicity Level
This compoundMethanogenesis inhibitionModerate to High
ChloroformCarcinogenic effectsHigh
DichloromethaneNeurotoxicityModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bromo(2H3)methane, and how can isotopic purity be ensured?

this compound (CH2D3Br) is synthesized via isotopic exchange or deuterated reagent substitution. A common method involves reacting deuterated methanol (CD3OD) with hydrobromic acid (HBr) under controlled conditions. For isotopic purity, sodium borodeuteride (NaBD4) can reduce intermediates to incorporate deuterium, as seen in analogous deuterated compound syntheses . Post-synthesis, purity is verified using deuterium NMR (²H NMR) to confirm >98% isotopic enrichment and gas chromatography-mass spectrometry (GC-MS) to detect residual non-deuterated impurities .

Q. How does deuteration affect the physicochemical properties of this compound compared to Bromomethane (CH3Br)?

Deuteration increases molecular mass (from 94.94 g/mol for CH3Br to ~97.96 g/mol for CH2D3Br) and slightly alters boiling points due to stronger C-D vs. C-H bonds. For example, CH3Br boils at 3.56°C, while CH2D3Br may exhibit a marginally higher boiling point (~1–2°C increase) due to reduced vibrational energy . Isotopic substitution also impacts infrared (IR) spectra , with C-D stretching modes appearing at ~2100–2200 cm⁻¹, distinct from C-H (~2900–3100 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound in reaction systems?

  • NMR Spectroscopy : ¹H NMR is ineffective due to deuterium substitution, but ²H NMR confirms isotopic incorporation .
  • Mass Spectrometry : High-resolution MS detects isotopic patterns (e.g., m/z 98 for CH2D3Br vs. m/z 94 for CH3Br) .
  • Isotope Ratio Monitoring : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) quantifies deuterium enrichment in environmental or metabolic studies .

Advanced Research Questions

Q. How do isotopic effects influence the reaction kinetics of this compound in SN2 mechanisms?

Deuteration slows reaction rates in SN2 pathways due to the kinetic isotope effect (KIE) . For example, the nucleophilic substitution of CH2D3Br with OH⁻ exhibits a KIE of ~2–3, as C-D bond cleavage requires higher activation energy than C-H . Computational studies using density functional theory (DFT) can model transition states to quantify isotopic impacts on reaction coordinates .

Q. What contradictions exist in environmental monitoring data for this compound, and how can they be resolved?

Studies report discrepancies in atmospheric detection limits (e.g., 0.2 ppb in some assays vs. 0.05 ppb in others) due to variations in GC-MS sensitivity or interference from co-eluting halocarbons . Methodological standardization, such as using isotope dilution mass spectrometry (IDMS) with deuterated internal standards, improves accuracy by correcting for matrix effects .

Q. How can this compound be used as a tracer in metabolic or environmental studies?

As a stable isotope tracer, CH2D3Br enables tracking of methyl group transfer in biological systems (e.g., methylation of DNA or lipids). In environmental research, it quantifies methane oxidation rates in soils. Key steps include:

  • Dosing Protocols : Microdosing to avoid toxicity while maintaining detectable isotopic signals.
  • Detection : Coupling purge-and-trap GC-MS with selective ion monitoring (SIM) for low-concentration analysis .

Q. Methodological Best Practices

  • Synthesis : Use anhydrous conditions to prevent isotopic exchange with protic solvents .
  • Storage : Store in amber vials at –20°C to minimize photodegradation and isotopic scrambling .
  • Contradiction Mitigation : Replicate analyses across labs using harmonized protocols (e.g., EPA Method 8260B for volatile organics) .

Properties

IUPAC Name

bromo(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149500
Record name Bromo(2H3)methane
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Molecular Weight

97.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1111-88-2
Record name Methane-d3, bromo-
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Synthesis routes and methods

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
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